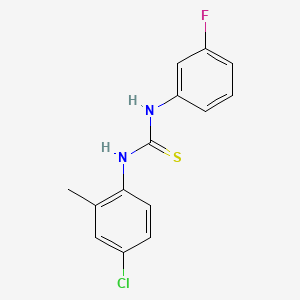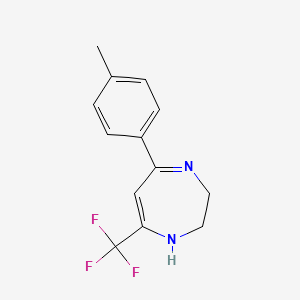
1-(3-fluorobenzyl)-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzyl)-4-(2-methoxyphenyl)piperazine, commonly known as 3-F-4-MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
The exact mechanism of action of 3-F-4-MeOPP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action is thought to contribute to its anxiolytic and antidepressant effects. Additionally, 3-F-4-MeOPP has been shown to modulate the activity of various neurotransmitters such as dopamine, norepinephrine, and glutamate, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-F-4-MeOPP are still being studied, but it has been shown to affect various systems in the body. It has been found to increase levels of the neurotransmitter serotonin in the brain, which is associated with its anxiolytic and antidepressant effects. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Additionally, 3-F-4-MeOPP has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
One advantage of using 3-F-4-MeOPP in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the central nervous system. Additionally, its dual action at the 5-HT1A and 5-HT2A receptors makes it a unique compound for studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation of using 3-F-4-MeOPP in lab experiments is its relatively low potency compared to other compounds in its class. This may make it more difficult to achieve the desired therapeutic effects at lower doses.
未来方向
There are several future directions for the study of 3-F-4-MeOPP. One area of interest is its potential use in the treatment of anxiety and depression in humans. Clinical trials are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the treatment of drug addiction. Further studies are needed to determine the optimal dosage and administration route for this application. Additionally, the neuroprotective properties of 3-F-4-MeOPP make it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its potential in these applications.
合成方法
The synthesis of 3-F-4-MeOPP involves the reaction of 3-fluorobenzyl chloride with 2-methoxyphenylpiperazine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable acid. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and MS.
科学研究应用
3-F-4-MeOPP has shown promising results in various scientific research studies. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models. It has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats. Additionally, 3-F-4-MeOPP has been investigated for its neuroprotective properties and its ability to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-22-18-8-3-2-7-17(18)21-11-9-20(10-12-21)14-15-5-4-6-16(19)13-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFIYPWAJJKIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262214 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)

![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)
![N-[(4,5-dibromo-2-thienyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5762964.png)


![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)

![2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)


![2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763029.png)